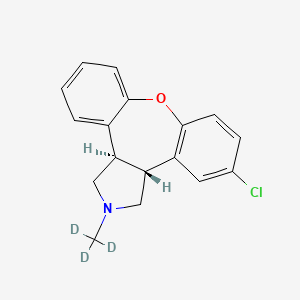

Asenapine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Asenapine-d3 is a deuterated form of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterium atoms in this compound replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, such as its metabolic stability and half-life. Asenapine itself is known for its high affinity for serotonin and dopamine receptors, making it effective in managing symptoms of psychosis and mood disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of asenapine-d3 involves the incorporation of deuterium atoms into the asenapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms and the overall structural integrity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Asenapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives. These products can have varying pharmacological properties and are often studied for their potential therapeutic effects .

Applications De Recherche Scientifique

Asenapine-d3 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of asenapine. The incorporation of deuterium atoms allows researchers to track the metabolic pathways and degradation products of the compound more accurately. This information is crucial for understanding the drug’s behavior in the body and optimizing its therapeutic efficacy .

In addition to pharmacokinetic studies, this compound is used in:

Chemistry: To study reaction mechanisms and isotope effects.

Biology: To investigate the interactions of asenapine with biological targets.

Medicine: To develop improved formulations and delivery methods for antipsychotic medications.

Industry: To enhance the stability and shelf-life of pharmaceutical products

Mécanisme D'action

Asenapine-d3 exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5HT2A), dopamine (D2), noradrenaline, and histamine receptors. The strong antagonism at serotonin and dopamine receptors is believed to be responsible for its antipsychotic and mood-stabilizing effects. Additionally, this compound enhances dopamine and acetylcholine efflux in the brain, which may contribute to its cognitive benefits .

Comparaison Avec Des Composés Similaires

Similar Compounds

Risperidone: Another atypical antipsychotic with a similar mechanism of action.

Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder.

Quetiapine: Used for its antipsychotic and mood-stabilizing properties

Uniqueness of Asenapine-d3

This compound is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts .

Activité Biologique

Asenapine-d3 is a deuterated derivative of asenapine, an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor binding affinities, efficacy in clinical trials, and case studies that highlight its therapeutic potential.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by high affinity for various neurotransmitter receptors. Notably, it interacts significantly with:

- Dopamine Receptors : High affinity for D2, D3, and D4 receptors.

- Serotonin Receptors : Strong binding to 5-HT2A, 5-HT2C, and 5-HT1A receptors.

- Adrenergic Receptors : Affinity for alpha-1 and alpha-2 adrenergic receptors.

- Histamine Receptors : Interaction with H1 and H2 receptors.

The following table summarizes the binding affinities (pKi values) of this compound at various receptors:

| Receptor Type | Receptor | pKi Value |

|---|---|---|

| Dopamine | D1 | 8.9 |

| D2 | 9.1 | |

| D3 | 9.4 | |

| D4 | 9.0 | |

| Serotonin | 5-HT1A | 8.6 |

| 5-HT2A | 10.2 | |

| 5-HT2C | 10.5 | |

| Adrenergic | α1 | 8.9 |

| α2A | 8.9 | |

| α2B | 9.5 | |

| Histamine | H1 | 9.0 |

| H2 | 8.2 |

These affinities suggest that this compound may have a robust antipsychotic effect through its action on dopamine and serotonin pathways while minimizing interactions with muscarinic receptors, which are often associated with adverse effects in antipsychotic medications .

Clinical Efficacy

Asenapine has demonstrated efficacy in treating acute manic and mixed episodes in bipolar disorder and schizophrenia. Clinical trials have shown that asenapine outperforms placebo and is non-inferior to olanzapine in improving symptoms measured by the Young Mania Rating Scale (YMRS) and the Positive and Negative Syndrome Scale (PANSS).

Clinical Trial Data

The following table summarizes key clinical trials involving asenapine:

| Study ID | Condition | Treatment | Duration | Primary Endpoint | Result |

|---|---|---|---|---|---|

| Trial 041004 | Schizophrenia | Asenapine 5 mg BID | 6 weeks | PANSS total score | Significant improvement |

| Trial 041023 | Schizophrenia | Asenapine 10 mg BID | 6 weeks | PANSS total score | Statistically significant vs placebo |

| Trial NCT01312345 (Bipolar) | Bipolar Disorder | Asenapine vs Olanzapine | 12 weeks | YMRS score | Non-inferior to olanzapine |

These studies indicate that asenapine is effective in reducing both positive and negative symptoms of schizophrenia while also being beneficial for mood stabilization in bipolar disorder .

Case Studies

In a case series involving patients with treatment-resistant bipolar disorder, asenapine was used as an adjunct therapy alongside mood stabilizers. The results showed significant improvements in both depressive and manic symptoms over a treatment period of three months:

- Patient A : Experienced a reduction in MADRS scores from baseline after three weeks of treatment.

- Patient B : Achieved remission of manic symptoms as measured by the YMRS after six weeks.

These outcomes support the use of asenapine not only for acute episodes but also for long-term management of bipolar disorder .

Propriétés

IUPAC Name |

(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-IBZLBPKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.